molecular formula C22H24FN3O2 B11347321 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one

4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B11347321
M. Wt: 381.4 g/mol
InChI Key: CQBPYUWTDWWKAK-UHFFFAOYSA-N
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Description

4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole ring.

    Introduction of the Ethoxyethyl Group: The benzimidazole derivative is then reacted with 2-bromoethyl ethyl ether under basic conditions to introduce the ethoxyethyl group.

    Formation of the Pyrrolidinone Ring: The intermediate is then subjected to a cyclization reaction with a suitable reagent to form the pyrrolidinone ring.

    Attachment of the Fluorobenzyl Group: Finally, the compound is reacted with 4-fluorobenzyl chloride in the presence of a base to attach the fluorobenzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the benzimidazole ring.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Pharmacology: It can be used to study the interaction of benzimidazole derivatives with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bilastine: A non-sedating antihistamine with a similar benzimidazole core.

    Albendazole: An antiparasitic agent that also features a benzimidazole ring.

    Mebendazole: Another antiparasitic compound with a benzimidazole structure.

Uniqueness

4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one is unique due to the presence of the ethoxyethyl and fluorobenzyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzimidazole derivatives. These modifications can potentially enhance its efficacy, selectivity, and safety profile.

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

IUPAC Name

4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C22H24FN3O2/c1-2-28-12-11-26-20-6-4-3-5-19(20)24-22(26)17-13-21(27)25(15-17)14-16-7-9-18(23)10-8-16/h3-10,17H,2,11-15H2,1H3

InChI Key

CQBPYUWTDWWKAK-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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